

# Purifying DBCO-Functionalized Proteins via Size-Exclusion Chromatography: A Detailed Guide

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## Compound of Interest

Compound Name: Hydroxy-PEG7-DBCO

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This application note provides a comprehensive protocol for the purification of dibenzocyclooctyne (DBCO)-conjugated proteins using size-exclusion chromatography (SEC). This method is crucial for removing unconjugated DBCO reagents, reaction byproducts, and protein aggregates, ensuring a highly pure and reactive product for subsequent bioorthogonal click chemistry applications.

## Introduction

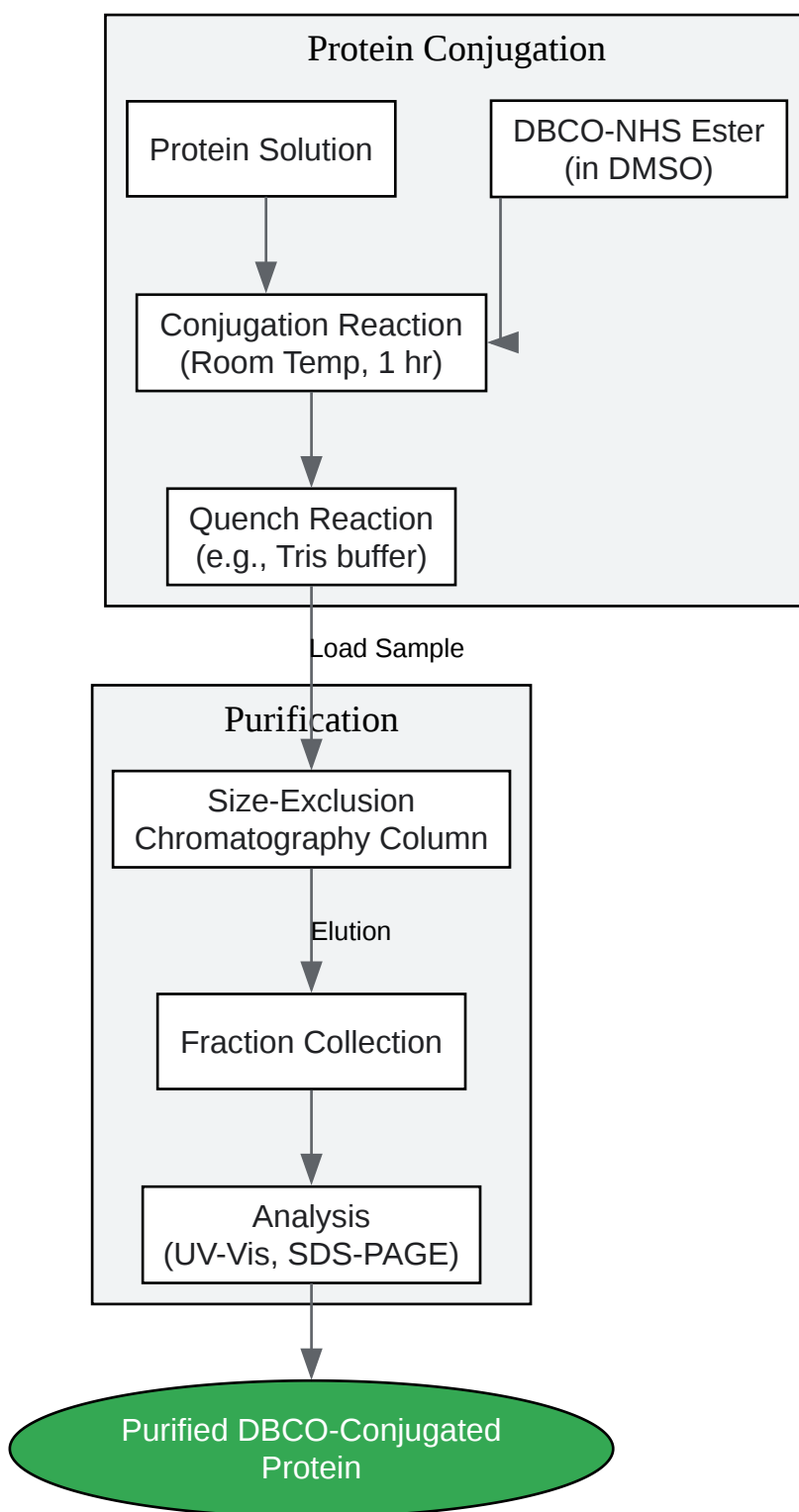
Strain-promoted alkyne-azide cycloaddition (SPAAC) has become a cornerstone of bioconjugation, allowing for the specific and efficient labeling of biomolecules under physiological conditions. A key component of this chemistry is the DBCO group, which reacts readily with azide-functionalized molecules without the need for a cytotoxic copper catalyst.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> The initial step in this process often involves the covalent attachment of a DBCO-containing linker, commonly a DBCO-NHS ester, to primary amines on the protein surface.<sup>[1]</sup><sup>[5]</sup> Following this conjugation reaction, purification is essential to eliminate excess, unreacted DBCO linker and any protein aggregates that may have formed.

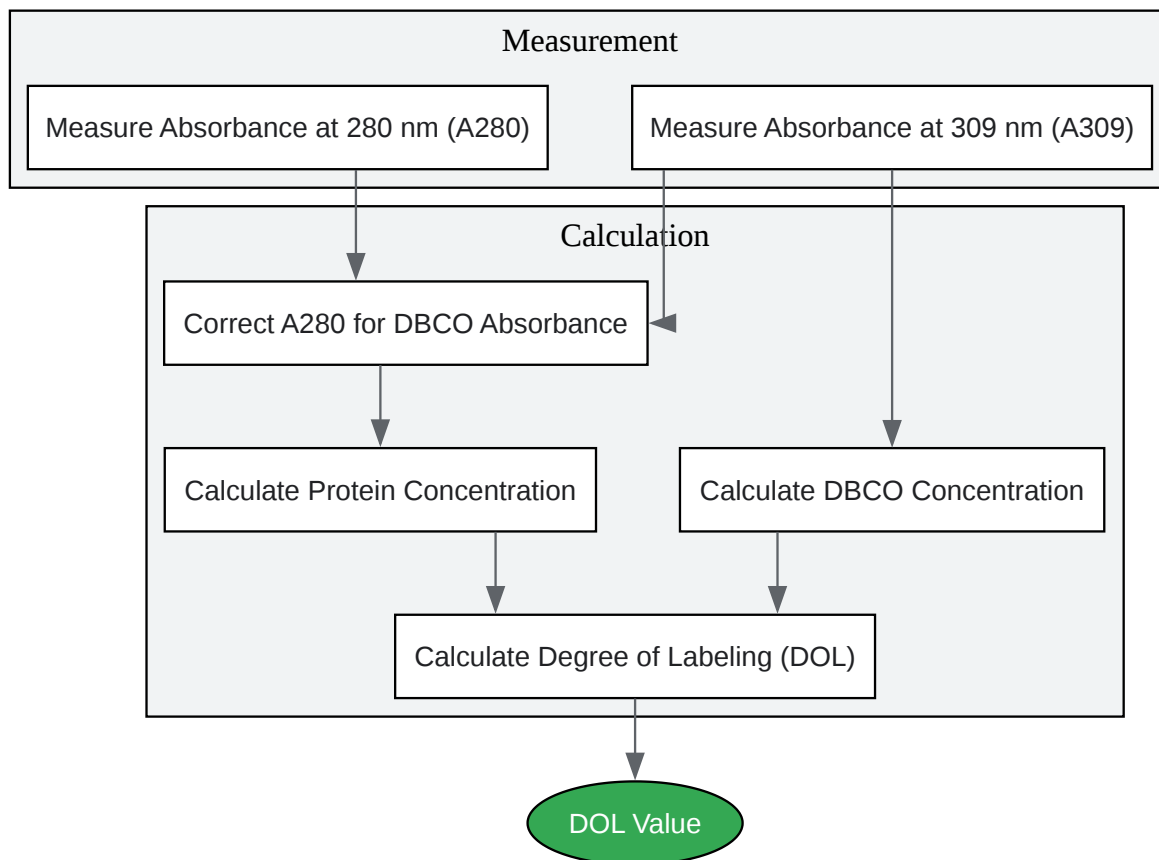
Size-exclusion chromatography is an ideal purification strategy for this purpose.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup><sup>[10]</sup> It separates molecules based on their hydrodynamic radius, effectively separating large, conjugated proteins from smaller, unconjugated DBCO reagents.<sup>[7]</sup><sup>[10]</sup> This non-denaturing

technique preserves the native structure and function of the purified protein, making it suitable for sensitive applications.[\[8\]](#)

## Experimental Overview

The overall workflow for generating and purifying DBCO-conjugated proteins involves two main stages: the conjugation of the DBCO linker to the protein and the subsequent purification of the conjugate using size-exclusion chromatography.





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